An In-depth Technical Guide to 7-amino-1,3,6-naphthalenetrisulfonic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 7-amino-1,3,6-naphthalenetrisulfonic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-amino-1,3,6-naphthalenetrisulfonic acid is a highly functionalized aromatic organic compound that holds significant importance in various scientific and industrial sectors. Its unique molecular architecture, featuring a naphthalene core substituted with both an amino group and three sulfonic acid groups, imparts a set of chemical properties that make it a versatile tool in analytical chemistry, dye manufacturing, and biomedical research. The presence of the sulfonic acid moieties renders the molecule highly water-soluble, a critical attribute for its utility in aqueous systems. The amino group, on the other hand, provides a reactive handle for chemical modifications and is key to its utility as a fluorescent tag and a precursor in the synthesis of azo dyes. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of 7-amino-1,3,6-naphthalenetrisulfonic acid, with a focus on its role as a fluorescent label and dye intermediate.
Chemical and Physical Properties
7-amino-1,3,6-naphthalenetrisulfonic acid is a white to off-white crystalline solid. The presence of multiple sulfonic acid groups makes it strongly acidic and highly soluble in water. It is often available as a salt, such as the trisodium or dipotassium salt, to improve its stability and ease of handling.[1]
Core Chemical Properties and Data
| Property | Value | Source |
| Chemical Formula | C₁₀H₉NO₉S₃ | [2] |
| Molecular Weight | 383.38 g/mol | [2] |
| IUPAC Name | 7-aminonaphthalene-1,3,6-trisulfonic acid | |
| Synonyms | 2-Amino-3,6,8-naphthalenetrisulfonic acid, Koch's acid | [3] |
| CAS Number | 118-03-6 | [3] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Highly soluble in water. | [3] |
| Melting Point | >300 °C (decomposes) | |
| pKa | The sulfonic acid groups are strongly acidic (pKa < 1). The pKa of the anilinium ion is estimated to be around 3-4, similar to other aminonaphthalenesulfonic acids. |
Synthesis of 7-amino-1,3,6-naphthalenetrisulfonic acid
The industrial synthesis of 7-amino-1,3,6-naphthalenetrisulfonic acid is a multi-step process that typically starts with naphthalene. The key steps involve sulfonation and subsequent nitration, followed by reduction of the nitro group to an amino group.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 7-amino-1,3,6-naphthalenetrisulfonic acid.
Detailed Experimental Protocol (Hypothetical)
Step 1: Trisulfonation of Naphthalene
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To a stirred solution of concentrated sulfuric acid, add naphthalene at a controlled temperature.
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Gradually add oleum (fuming sulfuric acid) to the reaction mixture while maintaining the temperature below a certain threshold to control the exothermic reaction.
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Heat the mixture to promote the trisulfonation of the naphthalene ring, primarily yielding naphthalene-1,3,6-trisulfonic acid.
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Monitor the reaction progress using a suitable analytical technique, such as HPLC.
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Upon completion, the reaction mixture is carefully diluted with water to precipitate the product.
Step 2: Nitration of Naphthalene-1,3,6-trisulfonic acid
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The isolated naphthalene-1,3,6-trisulfonic acid is dissolved in a mixture of concentrated sulfuric acid and nitric acid (nitrating mixture).
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The reaction is carried out at a low temperature to control the regioselectivity of the nitration and to prevent side reactions. The directing effects of the sulfonic acid groups will favor the introduction of the nitro group at the 7-position.
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After the reaction is complete, the mixture is poured onto ice to precipitate the nitronaphthalene-1,3,6-trisulfonic acid.
Step 3: Reduction of the Nitro Group
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The purified nitronaphthalene-1,3,6-trisulfonic acid is suspended in an acidic aqueous solution (e.g., with hydrochloric acid).
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A reducing agent, such as iron powder or catalytic hydrogenation (e.g., using a palladium catalyst), is introduced.
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The reaction is heated to facilitate the reduction of the nitro group to an amino group.
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After the reduction is complete, the reaction mixture is neutralized, and the product, 7-amino-1,3,6-naphthalenetrisulfonic acid, is isolated, often as a salt, by filtration and then purified by recrystallization.
Spectroscopic Properties
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UV-Vis Spectroscopy: Naphthalenic systems typically exhibit strong absorption bands in the UV region. The presence of the amino group is expected to cause a bathochromic (red) shift of these bands.
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Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the S=O stretching of the sulfonic acid groups (around 1030-1060 cm⁻¹ and 1120-1230 cm⁻¹), and the aromatic C-H and C=C stretching vibrations.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The aromatic protons would appear in the downfield region (typically 7.0-9.0 ppm). The specific substitution pattern with an electron-donating amino group and electron-withdrawing sulfonic acid groups would result in a complex splitting pattern.
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¹³C NMR: The spectrum would show distinct signals for all ten carbon atoms of the naphthalene ring, including the quaternary carbons.
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Reactivity and Stability
The reactivity of 7-amino-1,3,6-naphthalenetrisulfonic acid is dictated by its functional groups:
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Amino Group: The primary amino group is nucleophilic and can undergo various reactions, including diazotization, acylation, and alkylation. The diazotization reaction is particularly important as it forms a diazonium salt, which is a key intermediate in the synthesis of azo dyes.
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Sulfonic Acid Groups: These groups are strong acids and are relatively stable. Under harsh conditions (e.g., high temperatures and strong acid or base), desulfonation can occur.
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Aromatic Ring: The naphthalene ring can undergo further electrophilic substitution reactions, although the existing substituents will influence the position of the incoming electrophile.
The compound is generally stable under normal storage conditions, especially when stored as a salt in a dry environment.
Key Applications
Fluorescent Labeling of Carbohydrates
One of the most significant applications of 7-amino-1,3,6-naphthalenetrisulfonic acid is in the fluorescent labeling of carbohydrates. In this context, it is often referred to as ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid, a closely related isomer with similar properties and applications). The labeling process involves the reductive amination of the reducing end of a carbohydrate with the amino group of the fluorescent tag.[4]
Caption: Workflow for fluorescent labeling of glycans using ANTS.
Materials:
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Glycan sample
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8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) solution (e.g., 0.1 M in 15% acetic acid)
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Sodium cyanoborohydride (NaCNBH₃) solution (e.g., 1 M in DMSO)
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Incubator or heating block
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Purification columns (e.g., solid-phase extraction)
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Analytical instrument (e.g., electrophoresis system, HPLC with fluorescence detector)
Procedure:
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Sample Preparation: Ensure the glycan sample is free of interfering substances and is lyophilized or dried down.
-
Labeling Reaction: a. Dissolve the dried glycan sample in the ANTS labeling solution. b. Add the sodium cyanoborohydride reducing agent to the mixture. c. Incubate the reaction at an elevated temperature (e.g., 37-65 °C) for several hours to overnight to allow for the formation of the Schiff base and its subsequent reduction to a stable secondary amine.
-
Purification: a. After the incubation, remove the excess ANTS and reducing agent. This is crucial to prevent interference in the downstream analysis. Solid-phase extraction (SPE) is a commonly used method for this purpose.
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Analysis: a. The purified, fluorescently labeled glycans can then be analyzed by various techniques, such as:
- Fluorophore-Assisted Carbohydrate Electrophoresis (FACE): This technique separates the labeled glycans based on their size and charge.
- High-Performance Liquid Chromatography (HPLC): Using a fluorescence detector, HPLC can provide high-resolution separation and quantification of the labeled glycans.
The high sensitivity of fluorescence detection allows for the analysis of very small amounts of carbohydrates, making this technique invaluable in glycobiology research and biopharmaceutical development.
Intermediate in Dye Synthesis
The amino group of 7-amino-1,3,6-naphthalenetrisulfonic acid can be diazotized and then coupled with various aromatic compounds to produce a wide range of azo dyes. The sulfonic acid groups enhance the water solubility of the resulting dyes, which is essential for their application in the textile industry.
Other Industrial Applications
Derivatives of naphthalenesulfonic acids find use in a variety of other industrial applications, including:
-
Dispersing agents: In the production of pesticides, leather, and paper.[5]
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Surfactants: In detergents and emulsifiers.
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Concrete plasticizers: To improve the workability of concrete.
Safety and Handling
7-amino-1,3,6-naphthalenetrisulfonic acid is an irritant to the skin and eyes.[3] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
7-amino-1,3,6-naphthalenetrisulfonic acid is a highly valuable and versatile chemical compound. Its unique combination of a reactive amino group, multiple water-solubilizing sulfonic acid groups, and a fluorescent naphthalene core makes it an indispensable tool for researchers and industrial chemists. Its primary applications as a fluorescent label for sensitive carbohydrate analysis and as a key intermediate in the synthesis of water-soluble dyes highlight its importance in modern science and technology. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective and safe utilization in various research and development endeavors.
References
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Wikipedia. (2023). Aminonaphthalenesulfonic acids. Retrieved from [Link]
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CAS. (n.d.). 6-Amino-1,3,5-naphthalenetrisulfonic acid. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 1-amino-naphthaline-3,6,8-trisulfonic acid.
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029751). Retrieved from [Link]
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precisionFDA. (n.d.). 7-AMINO-1,3,6-NAPHTHALENETRISULFONIC ACID. Retrieved from [Link]
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GSRS. (n.d.). 7-AMINO-1,3-NAPHTHALENEDISULFONIC ACID. Retrieved from [Link]
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ResearchGate. (n.d.). UV-Vis absorption spectra of the complex salts 1 (green), 3 (blue), 6.... Retrieved from [Link]
- IOSR Journal. (2020). UV-Visible absorption spectroscopy and Z-scan analysis.
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MDPI. (n.d.). Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives. Retrieved from [Link]
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PubChem. (n.d.). 1,3,6-Naphthalenetrisulfonic acid, 7-amino-, potassium salt (1:2). Retrieved from [Link]
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Science.gov. (n.d.). ft ir spectroscopy: Topics by Science.gov. Retrieved from [Link]
- Google Patents. (n.d.). US4111979A - Process for producing 8-amino-1-naphthol-3,6-disulfonic acid.
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Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved from [Link]
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TAIYO Fine Chemicals CO., LTD. (n.d.). 7-Amino-1,3-naphthalenedisulfonic acid monosodium salt. Retrieved from [Link]
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